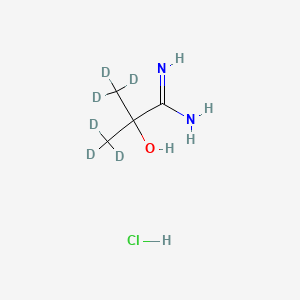![molecular formula C13H8BrClN2O2S B13898013 1-(Benzenesulfonyl)-2-bromo-4-chloro-pyrrolo[3,2-C]pyridine](/img/structure/B13898013.png)
1-(Benzenesulfonyl)-2-bromo-4-chloro-pyrrolo[3,2-C]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Benzenesulfonyl)-2-bromo-4-chloro-pyrrolo[3,2-C]pyridine is a heterocyclic compound that contains a pyrrolo[3,2-C]pyridine core substituted with benzenesulfonyl, bromo, and chloro groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzenesulfonyl)-2-bromo-4-chloro-pyrrolo[3,2-C]pyridine typically involves the coupling of benzenesulfonyl chloride with a pyrrolo[3,2-C]pyridine derivative. The reaction is often carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions may include:
- Solvent: Dichloromethane or tetrahydrofuran
- Temperature: Room temperature to reflux
- Reaction time: Several hours to overnight
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Benzenesulfonyl)-2-bromo-4-chloro-pyrrolo[3,2-C]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromo and chloro groups can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The pyrrolo[3,2-C]pyridine core can be oxidized to form N-oxides or other oxidized derivatives.
Reduction Reactions: The benzenesulfonyl group can be reduced to a sulfonamide or a thiol group.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide, potassium thiolate, or alkyl halides in the presence of a base.
Oxidation Reactions: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate.
Reduction Reactions: Reagents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce N-oxides.
Applications De Recherche Scientifique
1-(Benzenesulfonyl)-2-bromo-4-chloro-pyrrolo[3,2-C]pyridine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting kinases or other enzymes.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: It can be used in the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 1-(Benzenesulfonyl)-2-bromo-4-chloro-pyrrolo[3,2-C]pyridine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and other enzymes involved in cellular signaling pathways.
Comparaison Avec Des Composés Similaires
1-(Benzenesulfonyl)-2-bromo-4-chloro-pyrrolo[3,2-C]pyridine can be compared with other similar compounds such as:
1-Benzenesulfonyl-3-iodo-1H-pyrrolo[2,3-b]pyridine: Similar structure but with an iodine atom instead of bromine and chlorine.
1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine: Similar structure but with different substitution positions.
1-Benzenesulfonyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid: Contains a carboxylic acid group instead of halogens.
These compounds share similar core structures but differ in their substituents, which can lead to variations in their chemical reactivity and applications.
Propriétés
Formule moléculaire |
C13H8BrClN2O2S |
|---|---|
Poids moléculaire |
371.64 g/mol |
Nom IUPAC |
1-(benzenesulfonyl)-2-bromo-4-chloropyrrolo[3,2-c]pyridine |
InChI |
InChI=1S/C13H8BrClN2O2S/c14-12-8-10-11(6-7-16-13(10)15)17(12)20(18,19)9-4-2-1-3-5-9/h1-8H |
Clé InChI |
VXYHGJIYLASRJE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)S(=O)(=O)N2C3=C(C=C2Br)C(=NC=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


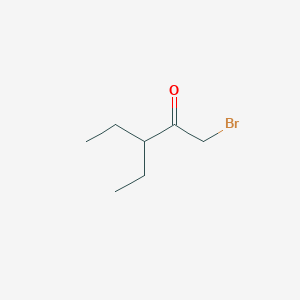
![6-Bromo-2-chloro-7-fluoro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13897937.png)
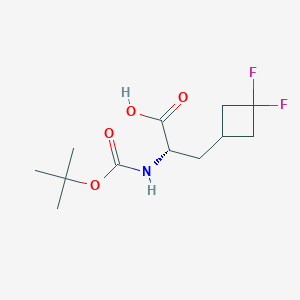
![Benzyl (4S)-1-oxa-8-azaspiro[3.5]nonane-8-carboxylate](/img/structure/B13897949.png)
![tert-Butyl 5-fluoro-2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride](/img/structure/B13897950.png)
![Tert-butyl 4-[4-(methylamino)pyrazol-1-yl]piperidine-1-carboxylate](/img/structure/B13897957.png)
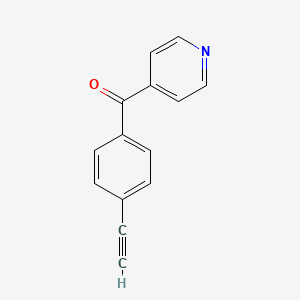
![[2-(1-Benzothien-2-yl)phenyl]acetic acid](/img/structure/B13897968.png)
![1-(4-Methyl-1-bicyclo[2.2.2]octanyl)ethanone](/img/structure/B13897972.png)
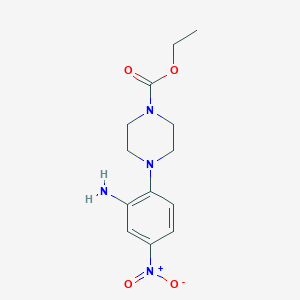
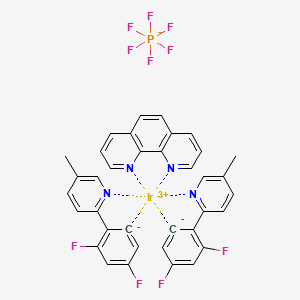
![Methyl 4-chloro-5-iodo-2-[(2-pyridin-4-ylacetyl)amino]benzoate](/img/structure/B13897997.png)
![6-[3,7-Dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13898003.png)
